(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H16BrN3S and its molecular weight is 446.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, and related derivatives as potential anti-inflammatory agents. These compounds were synthesized through various cyclocondensation reactions and screened for analgesic and anti-inflammatory studies. The synthesized compounds exhibited diverse biological activities, highlighting their potential as leads for the development of new therapeutic agents (Thabet et al., 2011).
Photophysical Characterization for OLEDs
Another application is in the field of organic light emitting diodes (OLEDs) . Organotin compounds derived from Schiff bases were synthesized and characterized for their photophysical properties. These compounds, including derivatives of (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile, showed quantum yields around 4% with lifetimes in the range of 10^-10 to 10^-11 seconds, indicating their potential use in OLED technologies (García-López et al., 2014).
Development of Antihypertensive Agents
Research into antihypertensive α-blocking agents led to the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases. These studies aimed to identify compounds with significant α-blocking activity and low toxicity, potentially contributing to new treatments for hypertension (Abdel-Wahab et al., 2008).
Polymer Solar Cells
In the realm of polymer solar cells , rylene diimide and dithienocyanovinylene copolymers were synthesized and used as electron acceptors. These materials, incorporating similar structural motifs, exhibited broad absorption and were part of a study to improve the efficiency of solar cells, achieving power conversion efficiencies up to 3.80% (Dai et al., 2017).
Synthesis of Heterocycles as Antifungal Agents
Furthermore, new heterocycles derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile were synthesized as potent antifungal agents. These studies explored the chemical space around naphthalene derivatives for their potential in combating fungal infections, showcasing the chemical versatility of such compounds (Gomha & Abdel‐Aziz, 2012).
Properties
IUPAC Name |
(E)-3-(4-bromo-2-methylanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3S/c1-15-11-18(24)9-10-21(15)26-13-17(12-25)23-27-22(14-28-23)20-8-4-6-16-5-2-3-7-19(16)20/h2-11,13-14,26H,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVIHQONOLDPQY-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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